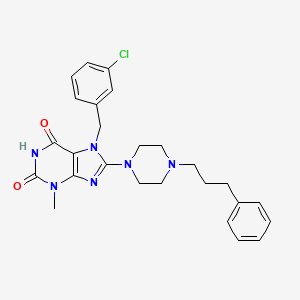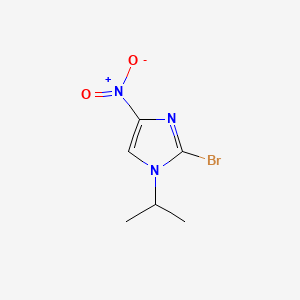
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the hydroxy, tolyloxy, and piperazinyl groups through nucleophilic substitution or other suitable methods.
Final modifications: Adjusting the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification: Techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar purine derivatives.
Biology
Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may have applications in studying cellular processes and signaling pathways.
Medicine
In medicine, compounds like “7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” may be investigated for their therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Modulating receptor activity to exert biological effects.
Inhibition of enzymes: Blocking enzyme activity to alter metabolic pathways.
Signal transduction: Affecting cellular signaling pathways to influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
“7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” may possess unique structural features that differentiate it from other purine derivatives, such as specific functional groups that confer distinct biological activities.
Properties
Molecular Formula |
C28H34N6O5 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H34N6O5/c1-19-6-5-7-23(16-19)39-18-21(35)17-34-24-25(30(2)28(37)31(3)26(24)36)29-27(34)33-14-12-32(13-15-33)20-8-10-22(38-4)11-9-20/h5-11,16,21,35H,12-15,17-18H2,1-4H3 |
InChI Key |
ZELIEZSNZMJRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110439.png)
![2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14110441.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110472.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)

![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
